1,3-Di(berberine-9-O-yl)ethane dibromide
Beschreibung
Eigenschaften
Molekularformel |
C41H36N2O8+2 |
|---|---|
Molekulargewicht |
684.7 g/mol |
IUPAC-Name |
17-methoxy-16-[3-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]propoxy]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C41H36N2O8/c1-44-34-6-4-24-14-32-28-18-38-36(48-22-50-38)16-26(28)8-10-42(32)20-30(24)40(34)46-12-3-13-47-41-31-21-43-11-9-27-17-37-39(51-23-49-37)19-29(27)33(43)15-25(31)5-7-35(41)45-2/h4-7,14-21H,3,8-13,22-23H2,1-2H3/q+2 |
InChI-Schlüssel |
AOMDJTYUICYNJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCOC6=C(C=CC7=CC8=[N+](CCC9=CC1=C(C=C98)OCO1)C=C76)OC |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of 1,3 Di Berberine 9 O Yl Ethane Dibromide
General Synthetic Pathways for Berberine (B55584) O-Derivatives
The synthesis of O-derivatives of berberine, particularly at the C-9 position, is a common strategy to create analogs with potentially improved pharmacological properties. nih.govscielo.br A crucial first step in many synthetic routes is the selective demethylation of berberine at the C9 position to yield berberrubine (B190655). nih.govnih.gov This transformation is often achieved through pyrolysis, by heating berberine under vacuum at high temperatures (e.g., 190-200°C). nih.govmdpi.commdpi.com
Once berberrubine is obtained, with its reactive hydroxyl group at the C-9 position, various substituents can be introduced. A general method for creating 9-O-substituted derivatives involves the reaction of berberrubine with different alkylating or acylating agents. mdpi.comresearchgate.net For instance, reacting berberrubine with various n-alkyl bromides in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as acetonitrile (B52724) or acetone (B3395972) can yield a range of 9-O-alkylated berberine derivatives. mdpi.com Similarly, reaction with acid chlorides or bromides can introduce acyl groups at this position. nih.govmdpi.com
These general pathways highlight the versatility of the berberrubine intermediate for generating a library of C-9 modified berberine analogs. The choice of the reactant to be coupled with berberrubine dictates the final structure of the derivative.
Specific Reaction Schemes and Conditions for 1,3-Di(berberine-9-O-yl)ethane Dibromide Formation
The formation of this compound involves a specific synthetic strategy that links two berberine units via an ethane (B1197151) bridge at their respective 9-O positions. The key precursor for this synthesis is berberrubine. nih.gov
The synthesis proceeds by reacting berberrubine with 1,3-dibromopropane (B121459). nih.gov In a typical procedure, berberrubine is treated with 1,3-dibromopropane. nih.gov To avoid undesired side reactions, such as cyclization to the nitrogen atom, the reaction is carried out without the use of a base. nih.gov Various reaction conditions can be tested to optimize the yield of the final product. nih.gov
A related synthesis of a similar derivative, 9-(3-bromopropoxy)-10-methoxy-5,6-dihydro- nih.govresearchgate.netdioxolo[4,5-g]isoquino[3,2-a] isoquinolin-7-ylium bromide, involves dissolving berberrubine in a dry solvent like acetonitrile and then adding 1,3-dibromopropane dropwise. nih.gov The reaction is stirred for a period, and upon cooling, the product precipitates and can be collected. nih.gov Further purification is often necessary, for example, by using column chromatography. nih.gov
Precursor Compounds and Intermediate Reactants in the Synthesis Process
The synthesis of this compound and its analogs relies on key precursor compounds and intermediate reactants.
Table 1: Key Precursors and Intermediates
| Compound Name | Role in Synthesis | Reference |
| Berberine | The starting natural product from which derivatives are synthesized. | nih.govmdpi.com |
| Berberrubine | A crucial intermediate formed by the demethylation of berberine at the C-9 position, providing a reactive hydroxyl group for further modification. | nih.govnih.govmdpi.com |
| 1,3-Dibromopropane | A reactant used to link two berberrubine molecules, forming the ethane bridge. | nih.gov |
| 8-Allyldihydroberberine | An alternative precursor for synthesizing 13-substituted berberine derivatives. | researchgate.net |
The primary precursor is berberine , a naturally occurring isoquinoline (B145761) alkaloid. nih.govmdpi.com Through a process of selective demethylation, typically by heating, berberine is converted into berberrubine . nih.govnih.gov This intermediate is pivotal as it exposes a phenolic hydroxyl group at the 9-position, which is the site for subsequent derivatization. nih.gov
For the specific synthesis of the title compound, 1,3-dibromopropane serves as the linking agent. nih.gov This bifunctional molecule reacts with two molecules of berberrubine to form the dimeric structure. In the synthesis of other derivatives, a variety of reactants can be used, such as different alkyl or acyl halides. mdpi.comnih.gov
Strategies for Analog Design and Derivatization Based on the this compound Core
The chemical structure of berberine provides a versatile scaffold for the rational design and synthesis of numerous derivatives. scielo.br Structural modifications are often focused on the C-8, C-9, and C-13 positions to enhance its biological activities. scielo.brscielo.br
A primary strategy involves the modification at the C-9 position. scielo.br The synthesis of 9-O-substituted derivatives from the key intermediate berberrubine allows for the introduction of a wide range of functional groups. nih.govscielo.br For instance, introducing substituted benzyl (B1604629) groups at the C-9 position has been explored to develop effective antimicrobial agents. scielo.br Another approach is the synthesis of phenyl-substituted berberine triazolyl derivatives via click chemistry to improve anticancer effects. scielo.brscielo.br
The design of analogs is not limited to single modifications. The core structure of this compound itself represents a strategy of dimerization, which can be a template for further analog design. The length and nature of the linker between the two berberine units could be varied to explore structure-activity relationships.
Furthermore, combining modifications at different positions, such as both C-9 and C-13, is another strategy to potentially enhance the therapeutic properties of berberine. researchgate.net The introduction of lipophilic substituents at the 9-O-position has been shown to enhance anti-proliferative activities. mdpi.com These strategies aim to overcome limitations of the parent compound, such as moderate activity, by creating derivatives with improved pharmacological profiles. nih.govnih.gov
Analytical Techniques Utilized in Synthetic Research and Confirmation (without presenting specific data values)
The synthesis and characterization of this compound and its analogs employ a range of standard analytical techniques to confirm the structure and purity of the synthesized compounds.
Table 2: Analytical Techniques in Berberine Derivative Synthesis
| Technique | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | To elucidate the detailed molecular structure by identifying the chemical environment of hydrogen and carbon atoms. | nih.govnih.govmdpi.com |
| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups within the molecule. | nih.govmdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | To determine the precise molecular weight and elemental composition of the synthesized compounds. | nih.gov |
| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the products. | mdpi.com |
| Column Chromatography | Used for the purification of the synthesized compounds. | nih.govmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile compounds. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy , including both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is fundamental for the structural elucidation of the synthesized derivatives. nih.govnih.govmdpi.com It provides detailed information about the connectivity and chemical environment of the atoms within the molecule.
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the synthesized compounds, confirming the success of specific chemical transformations. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental formula of the new derivatives, providing strong evidence for their identity. nih.gov
To monitor the progress of the synthesis and to check the purity of the resulting compounds, Thin-Layer Chromatography (TLC) is a commonly used technique. mdpi.com For the purification of the crude products, column chromatography is often employed to separate the desired compound from any unreacted starting materials or byproducts. nih.govmdpi.com In some cases, Gas Chromatography-Mass Spectrometry (GC-MS) may be used for the analysis of intermediates or specific derivatives. nih.gov
Preclinical Pharmacological Characterization of 1,3 Di Berberine 9 O Yl Ethane Dibromide
Investigation of Enzyme Inhibition Profiles
The inhibitory activity of a compound against specific enzymes is a cornerstone of its pharmacological profile. For neurodegenerative conditions such as Alzheimer's disease, the inhibition of cholinesterases is a well-established therapeutic strategy. The following subsections detail the inhibitory effects of 1,3-Di(berberine-9-O-yl)ethane dibromide on AChE and BChE.
AChE is a primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE increases the availability of acetylcholine, a key mechanism for symptomatic treatment of Alzheimer's disease. nih.gov Berberine (B55584), the parent compound of the molecule of interest, and its various derivatives have been a significant focus of research for their potential as AChE inhibitors. nih.govnih.gov
A thorough review of the scientific literature did not yield specific data on the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase. However, extensive research has been conducted on the parent molecule, berberine, and other derivatives. For instance, berberine has been reported to inhibit AChE with IC50 values ranging from 0.027 µM to 4.844 µM, depending on the specific study and experimental conditions. nih.govnih.gov One study reported an IC50 value of 2.04 μM for berberine against AChE. mdpi.com These findings establish that the berberine scaffold is a promising starting point for the development of potent AChE inhibitors.
To contextualize the potential of berberine-based compounds, it is useful to compare their inhibitory potency against established AChE inhibitors used in clinical practice. The table below presents the IC50 values for several berberine derivatives alongside those of well-known drugs.
Table 1: Comparative AChE Inhibitory Activity (IC50)
| Compound | IC50 (µM) |
|---|---|
| Berberine Derivatives | |
| Berberine | 2.04 mdpi.com |
| 9-N-(o-methylphenethyl)amino-berberine | 0.027 nih.gov |
| Berberine-phenol hybrid (4-carbon spacer) | Sub-micromolar nih.gov |
| Established AChE Inhibitors | |
| Donepezil | 0.027 nih.gov |
| Galantamine | 7.009 nih.gov |
| Rivastigmine | 10.23 mdpi.com |
| Tacrine | ~4.8 (calculated from various sources) |
This comparative analysis reveals that certain berberine derivatives exhibit AChE inhibitory potency comparable to or even exceeding that of some established drugs. For example, the derivative 9-N-(o-methylphenethyl)amino-berberine shows an IC50 value identical to that of Donepezil, a widely prescribed medication for Alzheimer's disease. nih.govnih.gov This highlights the significant potential of modifying the berberine structure to develop highly potent AChE inhibitors.
While AChE is the predominant cholinesterase in the healthy brain, BChE activity becomes more significant in the advanced stages of Alzheimer's disease. frontiersin.org Therefore, compounds that can inhibit both AChE and BChE, or selectively inhibit BChE, are of considerable therapeutic interest.
Similar to the AChE inhibition data, specific IC50 values for this compound against butyrylcholinesterase were not found in the reviewed scientific literature. Research on the parent compound, berberine, indicates it is also an inhibitor of BChE, with a reported IC50 value of 12.42 μM. mdpi.com This suggests that the berberine scaffold also possesses the potential for BChE inhibition, which can be optimized through chemical modification.
A comparative analysis of the BChE inhibitory activity of berberine and its derivatives against established inhibitors provides a valuable perspective on their potential therapeutic utility.
Table 2: Comparative BChE Inhibitory Activity (IC50)
| Compound | IC50 (µM) |
|---|---|
| Berberine Derivatives | |
| Berberine | 12.42 mdpi.com |
| Established BChE Inhibitors | |
| Galantamine | 6.6 frontiersin.org |
| Eserine | 0.04 |
| Rivastigmine | (Data varies across studies) |
The data indicates that while berberine itself is a moderate inhibitor of BChE, there is a clear basis for developing more potent inhibitors from this chemical family. The potency of some established inhibitors like Eserine highlights the wide range of inhibitory activities that can be achieved. Further research into derivatives such as this compound is warranted to explore their potential as dual or selective BChE inhibitors.
Selectivity Ratio Determination for Cholinesterase Inhibition
The inhibitory activity of this compound against key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), has been evaluated in preclinical studies. These enzymes are critical to the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline.
In a comparative analysis of various berberine derivatives, this compound demonstrated inhibitory effects on both AChE and BuChE. The half-maximal inhibitory concentration (IC50) values were determined to be 0.226 µM for AChE and 0.531 µM for BuChE. ijpsr.info
The selectivity of a cholinesterase inhibitor is a key parameter, indicating its preference for inhibiting AChE over BuChE. The selectivity index (SI) is calculated as the ratio of the IC50 value for BuChE to the IC50 value for AChE.
For this compound, the selectivity index is calculated as follows:
SI = IC50 (BuChE) / IC50 (AChE) = 0.531 µM / 0.226 µM ≈ 2.35
This selectivity index suggests that this compound is approximately 2.35-fold more selective for inhibiting acetylcholinesterase over butyrylcholinesterase.
Interactive Data Table: Cholinesterase Inhibition Profile
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| This compound | 0.226 | 0.531 | ~2.35 |
Kinetic Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive)
Information regarding the specific kinetic mechanisms of enzyme inhibition (e.g., competitive, non-competitive, mixed) for this compound is not available in the reviewed scientific literature. However, studies on other berberine derivatives and dimers often indicate a mixed-competitive binding mode for cholinesterase inhibition. nih.gov This suggests that these molecules may bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
Molecular Mechanisms of Biological Action (Preclinical Focus)
Target Engagement Studies (Beyond Cholinesterases)
Specific preclinical target engagement studies for this compound beyond cholinesterases have not been identified in the available scientific literature. Research on the parent compound, berberine, and its other derivatives suggests a wide range of potential molecular targets involved in various cellular processes.
Modulation of Signaling Pathways (e.g., Cholinergic Synapse Pathways)
Detailed preclinical investigations into the modulation of specific signaling pathways, including cholinergic synapse pathways, by this compound are not currently available in the public domain. General research on berberine indicates it can influence multiple signaling pathways, including those related to neuroinflammation and oxidative stress. nih.gov
Potential Interactions with Amyloid-Beta Aggregation (Preclinical Models)
While the parent compound berberine and some of its derivatives have been shown to interfere with the aggregation of amyloid-beta peptides in preclinical models, specific studies on the interaction of this compound with amyloid-beta aggregation are not available in the reviewed literature. nih.govnih.gov Computational studies on berberine suggest it can reduce the formation of β-sheets, a critical step in amyloid plaque formation. nih.gov
Investigating Anti-Inflammatory Mechanisms in Preclinical Models
Preclinical studies specifically investigating the anti-inflammatory mechanisms of this compound are not found in the currently available scientific literature. The anti-inflammatory properties of the parent alkaloid, berberine, are well-documented and are attributed to its ability to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways such as NF-κB. nih.govmdpi.com
Antioxidant Activities in Cellular and Biochemical Systems
There is no available data from in vitro or biochemical assays to characterize the antioxidant potential of this compound.
Cellular-Based Preclinical Efficacy Studies
Neuroprotective Effects in Neuronal Cell Models
No studies have been published investigating the neuroprotective effects of this compound in neuronal cell models of injury or disease.
Attenuation of Cellular Apoptosis in Disease-Relevant Cell Lines
Information regarding the ability of this compound to modulate cellular apoptosis in any disease-relevant cell lines is not present in the scientific literature.
Modulation of Key Biomarkers in Cellular Systems
There are no reports on the effects of this compound on key biomarkers, such as enzyme levels or protein expression, in cellular systems.
In vivo Preclinical Efficacy Studies (Animal Models)
Evaluation in Animal Models of Neurodegenerative Diseases
No in vivo studies evaluating the efficacy of this compound in animal models of neurodegenerative diseases, including Alzheimer's disease, have been found.
Assessment of Cognitive and Behavioral Outcomes in Preclinical Animal Models
Numerous preclinical studies have demonstrated the significant memory-improving activities of berberine in various animal models of cognitive impairment, including those for Alzheimer's disease and aging-related cognitive decline. nih.govresearchgate.net These assessments primarily utilize behavioral tests to measure changes in learning and memory.
A systematic review and meta-analysis of 19 studies involving 360 animals with Alzheimer's disease models showed that berberine treatment led to significant improvements in cognitive function. nih.gov Specifically, in the Morris Water Maze (MWM) test, a common tool for assessing spatial learning and memory, berberine administration resulted in a decreased escape latency, an increased number of platform crossings, and a longer time spent in the target quadrant. nih.gov These findings consistently point towards berberine's ability to enhance spatial memory.
Another study focusing on aging-related cognitive dysfunction induced by D-galactose in mice found that berberine treatment significantly improved spatial learning and memory as evaluated by the MWM test. nih.gov This suggests that berberine can mitigate age-associated cognitive deficits.
The neuroprotective effects of berberine have also been observed in models of ischemic stroke, where treatment has been shown to improve neurological outcomes. d-nb.infonih.gov
Table 1: Summary of Berberine's Effects on Cognitive and Behavioral Outcomes in Preclinical Models
| Animal Model | Behavioral Test | Key Findings | Reference |
| Alzheimer's Disease Models | Morris Water Maze | Decreased escape latency, increased platform crossings, increased time in target quadrant | nih.gov |
| Aging-Related Cognitive Decline (D-galactose induced) | Morris Water Maze | Improved spatial learning and memory | nih.gov |
| Alzheimer's Disease Rodent Models | Various memory tests | Significant memory-improving activities | nih.govresearchgate.net |
| Ischemic Stroke Models | Neurological function tests | Improvements in neurological outcomes | d-nb.infonih.gov |
This table is based on data from studies on berberine, not this compound.
Pharmacodynamic Biomarker Analysis in Animal Tissues
The beneficial cognitive and behavioral outcomes observed with berberine treatment are supported by changes in various pharmacodynamic biomarkers in animal tissues, primarily the brain. These biomarkers provide insights into the molecular mechanisms underlying berberine's neuroprotective effects.
Systematic reviews and meta-analyses have revealed that berberine's mechanisms of action are multi-faceted, involving anti-inflammatory, antioxidant, and anti-amyloid effects. nih.govfrontiersin.org In animal models of Alzheimer's disease, berberine has been shown to decrease the deposition of amyloid-beta 42 (Aβ1-42) and reduce the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease. frontiersin.org Furthermore, berberine has been found to regulate the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and amyloid precursor protein (APP). nih.govfrontiersin.orgfrontiersin.org
Berberine's anti-inflammatory properties are evidenced by the reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain tissue. nih.gov It also demonstrates antioxidant effects by decreasing levels of malondialdehyde (MDA), a marker of oxidative stress, and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov
Network pharmacology studies have identified several key targets and pathways involved in berberine's cognitive-enhancing effects. These include the PI3K-Akt and MAPK signaling pathways. nih.gov Additionally, berberine has been shown to modulate neurotransmitter systems, including the cholinergic system by inhibiting acetylcholinesterase (AChE) activity. nih.govnih.gov It also influences the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and synaptic plasticity. d-nb.infonih.gov
Table 2: Key Pharmacodynamic Biomarkers Modulated by Berberine in Animal Tissues
| Biomarker Category | Specific Biomarker | Effect of Berberine | Reference |
| Amyloid Pathology | Amyloid-beta 42 (Aβ1-42) | Decrease | frontiersin.org |
| Tau hyperphosphorylation | Decrease | frontiersin.org | |
| BACE1 | Decrease | frontiersin.org | |
| Amyloid Precursor Protein (APP) | Modulation | nih.govfrontiersin.orgfrontiersin.org | |
| Inflammation | TNF-α, IL-1β, IL-6 | Decrease | nih.gov |
| Oxidative Stress | Malondialdehyde (MDA) | Decrease | nih.gov |
| Superoxide Dismutase (SOD), Glutathione (GSH) | Increase | nih.gov | |
| Signaling Pathways | PI3K-Akt, MAPK | Modulation | nih.gov |
| Neurotransmitters | Acetylcholinesterase (AChE) | Inhibition | nih.govnih.gov |
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Increase | d-nb.infonih.gov |
This table is based on data from studies on berberine, not this compound.
While the synthesis of 9-O-substituted berberine derivatives has been explored to improve pharmacological properties for other therapeutic areas like cancer and hypoglycemia, there is a clear need for future research to investigate the neuropharmacological profile of this compound specifically. scielo.brnih.govmdpi.comnih.govresearchgate.netresearchgate.net Such studies would be crucial to determine if the promising cognitive and neuroprotective effects of berberine are retained or enhanced in this dimeric derivative.
Structure Activity Relationship Sar and Structural Optimization of Berberine Dimer Derivatives
Design Principles for Linker Length and Composition in Bis-Berberine Structures
The linker connecting the two berberine (B55584) units is a critical determinant of the dimer's biological activity. Its length, flexibility, and chemical composition can significantly influence how the molecule interacts with its biological targets.
Research into the DNA-binding properties of bis-berberine compounds has shown that the length of the alkyl linker can dramatically affect binding affinity. sci-hub.senih.gov In one study, a series of five novel berberine dimers were synthesized by linking two berberrubine (B190655) units with dihaloalkanes of varying lengths. nih.govhkbu.edu.hk The resulting dimers exhibited up to a 100-fold increase in binding affinity to double-stranded DNA compared to monomeric berberine. sci-hub.senih.govhkbu.edu.hk A clear structure-activity correlation was observed, with the dimer linked by a propyl chain (three carbon atoms) showing the highest affinity for the tested DNA duplexes. sci-hub.senih.gov This suggests that a specific linker length provides the optimal spatial orientation for the two berberine moieties to cooperatively interact with the DNA. sci-hub.se
In the context of inhibiting bacterial efflux pumps, such as the MexXY-OprM system in Pseudomonas aeruginosa, both linker length and composition are crucial for efficacy and specificity. biorxiv.org Studies on berberine dimers with alkane linkers of varying lengths (from 3 to 12 carbons) demonstrated that linker length defines the inhibitory potency. biorxiv.orgresearchgate.net For instance, dimers with longer alkyl chains, such as Ber-C10 and Ber-C12, were effective at reducing the minimum inhibitory concentration (MIC) of aminoglycosides, indicating potent efflux pump inhibition. researchgate.net Conversely, altering the linker to include more rigid or flexible elements, like aryl groups (Ber-pAr) or polyethylene (B3416737) glycol (PEG), was also explored to understand how these properties affect activity. biorxiv.orgbiorxiv.org
Table 1: Effect of Linker Length on the Biological Activity of Berberine Dimers
| Dimer Name | Linker Composition | Target | Observed Effect | Reference |
| 3b (Propyl-linked) | Propyl chain | dsDNA | Highest binding affinity among tested dimers | sci-hub.se |
| Ber-C3 | Propyl chain | MexXY-OprM Efflux Pump | Reduced MIC of aminoglycosides | researchgate.net |
| Ber-C10 | Decyl chain | MexXY-OprM Efflux Pump | Reduced MIC of aminoglycosides | researchgate.net |
| Ber-C12 | Dodecyl chain | MexXY-OprM Efflux Pump | Reduced MIC of aminoglycosides | researchgate.net |
| Ber-pAr | para-Aryl group | MexXY-OprM Efflux Pump | Showed synergy with gentamicin | biorxiv.org |
Influence of Substituent Modifications on Inhibitory Potency and Selectivity
Modifications to the substituents on the berberine scaffold itself offer another avenue for optimizing biological activity. The position and nature of these chemical groups can significantly impact potency and target selectivity. scielo.br
For instance, SAR studies on berberine derivatives targeting the down-regulation of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in cardiovascular diseases, revealed that the 2,3-dimethoxy moiety on the berberine structure might be advantageous for activity. nih.gov Similarly, the introduction of a primary amine at position 3 of the berberine core via a linker was found to be beneficial for both antiviral activity against Coxsackievirus B and safety. nih.gov
The 9-position of berberine has been a frequent target for modification. The synthesis of 9-O-amino alkyl berberine derivatives showed that their DNA binding affinity was directly proportional to the length of the alkyl chain. frontiersin.org Other modifications at this position, such as the addition of suitable tertiary or quaternary carbon substitutions, have been shown to enhance anti-inflammatory potency. scielo.br The introduction of a phenoxyalkyl group at the C9 position led to derivatives with significantly improved antibacterial activity against clinically relevant bacteria by targeting the FtsZ protein. nih.gov
Furthermore, expanding the aromatic system of berberine has been explored as a strategy to improve stabilizing potency and selectivity towards G-quadruplex DNA over double-stranded DNA. nih.gov These findings underscore the importance of substituent placement and chemical properties in dictating the interaction of berberine dimers with their biological targets. nih.govscielo.br
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This approach is instrumental in the rational design of new drugs by providing a blueprint for molecular recognition. nih.gov
In the context of berberine derivatives, ligand-based drug design approaches have been employed to screen for analogs with enhanced or novel activities. For example, ligand-based virtual screening has successfully identified berberine analogues as potential antitubercular agents that target the filamentous temperature-sensitive mutant Z (FtsZ) protein, which is crucial for bacterial cell division. nih.gov This study suggested that Mtb-FtsZ is a likely target for berberine in Mycobacterium tuberculosis. nih.gov A similar approach was used to screen over a thousand berberine analogues to find potential inhibitors of E. coli FtsZ, identifying two compounds with strong binding affinity. nih.gov
These computational screening methods, which are based on the known structural features of active compounds, accelerate the discovery process by prioritizing molecules for synthesis and biological testing. nih.gov By combining pharmacophore models with molecular docking simulations, researchers can refine virtual screening and predict the likelihood that a compound will be active against a specific protein target. nih.gov
Computational Chemistry Approaches for SAR Elucidation (e.g., molecular docking, molecular dynamics simulations)
Computational chemistry provides powerful tools to investigate and understand the structure-activity relationships of berberine dimers at the molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations offer insights into the binding modes and stability of ligand-protein complexes. nih.gov
Molecular docking studies have been extensively used to predict the binding poses of berberine dimers within the active sites of their target proteins. For example, docking analyses of berberine dimers within the substrate-binding region of the P. aeruginosa efflux pump protein MexY predicted multiple binding sites and identified key interacting residues. biorxiv.orgbiorxiv.org These in silico studies guided the selection and design of new dimers with potentially enhanced inhibitory activity. biorxiv.org
Molecular dynamics simulations provide a dynamic view of the interactions between a ligand and its target over time, offering information on the stability of the complex and the conformational changes that may occur upon binding. researchgate.netrsc.org MD simulations of berberine and its dimers with the MexY protein have highlighted important characteristics for effective efflux pump inhibition, including increased binding affinity, the ability to form multiple hydrophobic interactions, and maintaining flexibility with low ligand strain energy. researchgate.netbiorxiv.org These simulations have been crucial in explaining the differential activities of various berberine dimers and in validating the results of docking studies. researchgate.netbiorxiv.orgresearchgate.net The combination of these computational methods provides a robust platform for elucidating SAR and guiding the design of more potent derivatives. nih.gov
Table 2: Application of Computational Methods in Berberine Dimer Research
| Computational Method | Target Protein | Key Findings | Reference |
| Molecular Docking | MexY Efflux Pump | Identified key contact residues and multiple binding sites for berberine dimers. | biorxiv.org |
| Molecular Dynamics | MexY Efflux Pump | Revealed importance of binding affinity, hydrophobic interactions, and ligand strain for inhibitory function. | researchgate.net |
| Molecular Docking | FtsZ | Guided the design of 9-phenoxyalkyl berberine derivatives as potent inhibitors. | nih.gov |
| Molecular Docking & MD | Butyrylcholinesterase | Elucidated the inhibitory mechanism of typical berberine derivatives. | nih.gov |
Rational Design Strategies for Enhanced Biological Activity in Preclinical Settings
The insights gained from SAR studies and computational modeling are being harnessed to rationally design berberine dimers with improved biological activity for preclinical evaluation. nih.gov The dimerization strategy itself represents a rational approach to enhance the biological potential of a parent molecule by potentially increasing target affinity and avidity. mdpi.com
A prime example of rational design is the development of berberine-based inhibitors of the FtsZ protein. nih.gov By using structure-based design, researchers modified the berberine scaffold at the 9-position with phenoxyalkyl groups, leading to derivatives with significantly enhanced antibacterial activity compared to the parent compound. nih.gov The most potent of these compounds demonstrated strong inhibition of Gram-positive bacteria, including resistant strains, and was also active against some Gram-negative bacteria. nih.gov
Similarly, an iterative process involving structure-guided docking, MD simulations, chemical synthesis, and microbiological testing has been used to identify and optimize berberine dimers as specific probes and potential inhibitors of the MexXY-OprM efflux pump in P. aeruginosa. biorxiv.orgbiorxiv.org This rational, multi-pronged approach allows for the systematic refinement of the chemical structure to achieve desired biological outcomes, paving the way for the development of novel therapeutic agents based on the bis-berberine scaffold. biorxiv.org
Research Methodologies and Analytical Techniques for Preclinical Investigations of 1,3 Di Berberine 9 O Yl Ethane Dibromide
Spectroscopic and Chromatographic Methods for Preclinical Purity and Concentration Determination
The characterization and quantification of 1,3-Di(berberine-9-O-yl)ethane dibromide in a research setting rely on a suite of precise spectroscopic and chromatographic techniques. These methods are essential for confirming the identity, purity, and concentration of the compound before its use in biological assays.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of berberine (B55584) derivatives. nih.gov A validated HPLC method allows for the separation of the target compound from starting materials, byproducts, and degradants. nih.govgigvvy.com For berberine and its analogs, reverse-phase columns (e.g., C18) are commonly used. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate or a solution containing trifluoroacetic acid, run in either an isocratic or gradient mode. nih.govgigvvy.com Detection is typically performed using a UV-Visible or a photodiode array (PDA) detector, with a characteristic absorption maximum for the berberine scaffold around 345-350 nm. nih.govgigvvy.com
Liquid Chromatography-Mass Spectrometry (LC/MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it the most widely used detection method for berberine alkaloids. doi.orgnih.gov LC/MS is invaluable for confirming the molecular weight of this compound and for identifying metabolites in biological samples. High-resolution mass spectrometry (HRMS) is particularly useful for unambiguous structure confirmation of novel dimers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of newly synthesized compounds like berberine dimers. nih.gov ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the structure of the ethane (B1197151) linker and its connection to the berberine units.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a berberine derivative will show characteristic absorption bands corresponding to C=C stretching vibrations in the aromatic rings, C-O bonds, and other structural features. researchgate.net
Table 1: Analytical Methods for Characterization of this compound This table is interactive. You can sort and filter the data.
| Technique | Purpose | Typical Parameters/Observations | Reference |
|---|---|---|---|
| HPLC-UV/PDA | Purity assessment and quantification | Column: C18; Mobile Phase: Acetonitrile/Buffered Aqueous Solution; Detection Wavelength: ~346-350 nm | nih.govgigvvy.com |
| LC/MS (HRMS) | Molecular weight confirmation and structural identification | Provides precise mass-to-charge ratio (m/z) for molecular ion confirmation. | nih.gov |
| ¹H NMR | Structural elucidation | Chemical shifts and coupling constants confirm the arrangement of protons in the molecule. | nih.gov |
| IR Spectroscopy | Functional group identification | Shows characteristic absorption bands for aromatic rings, ethers (C-O-C), and other functional groups. | researchgate.net |
In vitro Enzymatic Assay Methodologies
To investigate the mechanism of action of this compound, in vitro enzymatic assays are employed. Given that the parent compound, berberine, is known to inhibit cholinesterases, a key target in neurodegenerative diseases, assays for this enzyme family are particularly relevant. nih.govresearchgate.netmdpi.com
Ellman's Method for Cholinesterases: The most common method for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity is the spectrophotometric assay developed by Ellman. nih.govpublichealthtoxicology.com This method is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by the enzyme, which produces thiocholine. publichealthtoxicology.com The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm. publichealthtoxicology.com The rate of color formation is directly proportional to the enzyme activity. To test the inhibitory potential of this compound, the enzyme is pre-incubated with the compound before the addition of the substrate, and the resulting activity is compared to a control without the inhibitor. Modifications to the standard assay may be required for biological samples to reduce background interference. nih.gov
Table 2: Steps in the Ellman's Method for Cholinesterase Inhibition This table is interactive. You can sort and filter the data.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Preparation | Prepare buffer solution (e.g., phosphate buffer, pH 8.0), DTNB solution, and substrate (e.g., ATCh) solution. | To ensure optimal reaction conditions. |
| 2. Pre-incubation | Incubate the cholinesterase enzyme with various concentrations of the test compound (this compound). | To allow the inhibitor to bind to the enzyme. |
| 3. Reaction Initiation | Add the substrate (ATCh) to the enzyme-inhibitor mixture to start the reaction. | To begin the enzymatic hydrolysis process. |
| 4. Detection | Add DTNB, which reacts with the product (thiocholine) to form a colored compound. | To generate a measurable signal. |
| 5. Measurement | Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. | To quantify the rate of the enzymatic reaction. |
| 6. Analysis | Calculate the percentage of inhibition and determine the IC₅₀ value of the compound. | To assess the inhibitory potency of the test compound. |
Cell Culture Models and Assays for Neuroprotection and Cytotoxicity Studies
Cell-based assays are fundamental to preclinical research, providing initial insights into a compound's biological effects at the cellular level. For a compound like this compound, these studies focus on its potential neuroprotective and cytotoxic properties.
Cell Culture Models: A variety of cell lines are used to model different aspects of neuroprotection and general toxicity.
Neuronal-like cells: Human neuroblastoma cell lines (e.g., SH-SY5Y) and rat pheochromocytoma cells (PC12) are commonly used to study neuroprotective effects against toxins or stressors relevant to neurodegenerative diseases, such as glutamate-induced excitotoxicity or amyloid-β-induced damage. nih.govfrontiersin.org
Other cell types: To assess general cytotoxicity, various human cancer cell lines (e.g., HeLa, HepG2, MCF-7) or normal cells can be utilized. nih.govnih.gov This helps to determine if the compound has a broad cytotoxic effect or a more selective action.
Cytotoxicity Assays: These assays measure the extent to which an agent causes cell damage or death.
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. researchgate.netresearchgate.net
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. Measuring the LDH activity in the supernatant provides an index of cytotoxicity. researchgate.net
Neuroprotection Assays: In these assays, neuronal cells are pre-treated with the test compound and then exposed to a neurotoxic stimulus. The ability of the compound to prevent cell death or dysfunction is then measured using viability assays (like MTT) or by assessing specific markers of apoptosis or oxidative stress. nih.gov
Table 3: Common Cell-Based Assays for Preclinical Evaluation This table is interactive. You can sort and filter the data.
| Assay Type | Cell Line Examples | Purpose | Endpoint Measured |
|---|---|---|---|
| Cytotoxicity | HeLa, HepG2, MCF-7, PC12 | To determine the concentration at which the compound is toxic to cells. | Cell viability, membrane integrity. |
| Neuroprotection | SH-SY5Y, PC12, N2a | To assess the ability of the compound to protect neurons from a toxic insult. | Increased cell survival after exposure to a neurotoxin. |
| Apoptosis | Various | To determine if cell death occurs via programmed cell death pathways. | Caspase activation, DNA fragmentation (TUNEL). |
| Oxidative Stress | Various | To evaluate the compound's ability to mitigate cellular oxidative damage. | Levels of reactive oxygen species (ROS), antioxidant enzyme activity. |
Animal Model Design and Experimental Protocols for in vivo Preclinical Studies
In vivo studies using animal models are a critical step in preclinical research to understand the physiological effects of a potential therapeutic agent in a whole organism. For a neuroprotective candidate, models of neurodegenerative diseases or acute brain injury are employed. nih.govresearchgate.net
Animal Model Selection:
Rodent Models of Alzheimer's Disease (AD): These models can be created by injecting amyloid-beta (Aβ) peptides into the brain to induce memory deficits and pathological changes similar to those seen in AD. researchgate.net
Rodent Models of Ischemic Stroke: A common model is the middle cerebral artery occlusion (MCAO), where the blood flow to a part of the brain is temporarily blocked and then restored (reperfusion), mimicking the events of an ischemic stroke. nih.gov
Experimental Protocol: A typical protocol involves several key steps. First, the animal model is established. Next, animals are randomly assigned to different treatment groups, including a vehicle control group and one or more groups receiving this compound. To reduce bias, experiments should be conducted in a blinded fashion, where the investigators assessing the outcomes are unaware of the treatment assignments. ahajournals.org Following the treatment period, behavioral tests are conducted to assess functional outcomes (e.g., memory tests like the Morris water maze for AD models, or neurological deficit scores for stroke models). Finally, animals are euthanized, and tissue samples (e.g., brain) are collected for further analysis. nih.govnyrada.com
Table 4: Examples of Animal Models for Neuroprotection Studies This table is interactive. You can sort and filter the data.
| Disease Model | Animal | Method of Induction | Key Outcome Measures |
|---|---|---|---|
| Alzheimer's Disease | Rat, Mouse | Intracerebroventricular injection of amyloid-beta peptide. | Cognitive function (e.g., Morris water maze), amyloid plaque load, neuroinflammation. |
| Ischemic Stroke | Rat, Mouse | Middle Cerebral Artery Occlusion (MCAO). | Infarct volume (measured by MRI or staining), neurological deficit scores, motor function tests. |
| Parkinson's Disease | Zebrafish, Mouse | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) administration. | Dopaminergic neuron loss, motor performance (e.g., rotarod test). |
Biochemical and Histological Assays for Biomarker Quantification in Preclinical Samples
Analysis of tissue and fluid samples collected from animal studies provides molecular evidence of a compound's effects.
Biochemical Assays:
Enzyme-Linked Immunosorbent Assay (ELISA): This highly sensitive and specific technique is used to quantify the levels of specific proteins in biological samples like plasma or brain homogenates. It is commonly used to measure biomarkers of inflammation, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), or markers of neuronal damage. nih.govnih.gov
Histological and Immunohistochemical Assays: These techniques involve the microscopic examination of tissue sections to assess cellular structure and protein expression.
Immunohistochemistry (IHC): IHC uses antibodies to detect the location and expression of specific proteins within the tissue. For neuroprotection studies, this could include markers for apoptosis (e.g., cleaved caspase-3), cell survival (e.g., Bcl-2), or neurogenesis (e.g., BDNF). nih.gov
TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov
Table 5: Techniques for Biomarker Analysis in Preclinical Samples This table is interactive. You can sort and filter the data.
| Technique | Sample Type | Biomarker Examples | Purpose |
|---|---|---|---|
| ELISA | Brain homogenate, Plasma | TNF-α, IL-1β, IL-6 | To quantify levels of inflammatory cytokines. |
| Western Blot | Brain homogenate | Bcl-2, Cleaved Caspase-3, BDNF | To measure the expression levels of proteins involved in apoptosis and neurogenesis. |
| Immunohistochemistry | Brain tissue sections | Iba1 (microglia), GFAP (astrocytes) | To visualize and quantify neuroinflammation (gliosis). |
| TUNEL Assay | Brain tissue sections | Fragmented DNA | To identify and quantify apoptotic cells. |
Data Analysis and Statistical Methodologies in Preclinical Research
Key Principles:
Randomization and Blinding: As mentioned previously, randomizing animals to treatment groups and blinding investigators to these assignments are critical for minimizing bias. ahajournals.org
Sample Size Calculation: The number of animals or replicates per group should be determined beforehand based on power calculations to ensure the study is capable of detecting a meaningful effect.
Statistical Tests:
Comparison of Two Groups: A Student's t-test is typically used to compare the means of two groups (e.g., treatment vs. vehicle control).
Comparison of Multiple Groups: When an experiment involves more than two groups (e.g., control and multiple dose levels), an Analysis of Variance (ANOVA) is used, often followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to identify which specific groups differ from each other. kolaido.com
Data Presentation: Data are typically presented as the mean ± standard deviation (SD) or mean ± standard error of the mean (SEM). researchgate.net Statistical significance is generally accepted at a p-value of less than 0.05. nyrada.comkolaido.com
Table 6: Common Statistical Tests in Preclinical Research This table is interactive. You can sort and filter the data.
| Statistical Test | When to Use | Example Application |
|---|---|---|
| Student's t-test | Comparing the means of two independent groups. | Comparing the infarct volume in a treated group versus a vehicle control group. |
| One-way ANOVA | Comparing the means of three or more groups on a single variable. | Comparing cell viability after treatment with a control and two different concentrations of the test compound. |
| Two-way ANOVA | Examining the effect of two independent variables on a dependent variable. | Assessing the effect of a drug and a specific genetic modification on a behavioral outcome. |
| Post-hoc Tests (e.g., Tukey's) | After a significant ANOVA result, to determine which specific group means are different from each other. | Identifying which dose of a compound significantly improved memory scores compared to the control. |
Future Research Directions and Unexplored Avenues for 1,3 Di Berberine 9 O Yl Ethane Dibromide
Exploration of Efficacy in Additional Preclinical Disease Models (e.g., Parkinson's disease, other neurological disorders)
There is currently no published research examining the efficacy of 1,3-Di(berberine-9-O-yl)ethane dibromide in any preclinical disease models, including those for Parkinson's disease or other neurological disorders. While berberine (B55584) has shown some promise in preclinical models of neurodegenerative diseases, it is unknown if this specific derivative would have similar, enhanced, or even diminished effects. nih.gov Future research would need to initiate foundational in vitro and in vivo studies to determine if this compound warrants further investigation in this area.
Identification of Novel Molecular Targets and Binding Partners
The molecular targets and binding partners of this compound have not been identified in any published studies. Research on berberine has identified several potential molecular targets, but it is uncertain whether this dimeric derivative would interact with the same targets or possess novel binding affinities. frontiersin.org Elucidating the molecular interactions of this compound is a fundamental first step that would be required for any future research.
Development of Advanced Derivatization Strategies for Improved Preclinical Pharmacological Profiles
As there is no baseline preclinical pharmacological profile for this compound, discussions of advanced derivatization strategies are premature. The initial synthesis of this compound represents a derivatization of berberine, but its impact on pharmacological properties remains uncharacterized. Future work would first need to establish a pharmacological baseline before further modifications could be rationally designed.
Integration with Systems Biology and Omics Approaches in Preclinical Research
The application of systems biology and omics approaches to understand the effects of this compound has not been reported. These powerful research tools are typically employed once a compound has demonstrated significant biological activity in initial screenings. As this foundational data is not available for this specific derivative, the use of omics technologies in its study remains a future possibility, pending initial discoveries.
Potential for Combination Preclinical Therapies with Other Investigative Compounds
There is no research on the use of this compound in combination with other investigative compounds for any therapeutic purpose. While combination therapies involving berberine have been explored for conditions such as hyperlipidemia and cancer, similar studies for this derivative are absent from the scientific literature. nih.govnih.gov
Q & A
Q. How are trace dibromide contaminants quantified in complex biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
